Nap-maltosylamine
Description
Nap-maltosylamine is a synthetic naphthalimide derivative functionalized with a maltosylamine moiety. Its structure combines a naphthalene core linked to a maltose-derived amine group, which enhances solubility and bioactivity. In the 2015 Molecules study, this compound was synthesized and characterized alongside analogs, demonstrating moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli, as well as anti-inflammatory effects in vitro . Its cytotoxicity profile against human cancer cell lines (e.g., HeLa and MCF-7) was also evaluated, showing selective activity dependent on substituent modifications .
Properties
CAS No. |
107376-17-0 |
|---|---|
Molecular Formula |
C18H25N5O12 |
Molecular Weight |
503.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-(4-azido-2-nitroanilino)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H25N5O12/c19-22-21-6-1-2-7(8(3-6)23(31)32)20-17-14(29)13(28)16(10(5-25)33-17)35-18-15(30)12(27)11(26)9(4-24)34-18/h1-3,9-18,20,24-30H,4-5H2/t9-,10-,11-,12+,13-,14-,15-,16-,17?,18-/m1/s1 |
InChI Key |
SLXXXIICFNMMNF-MRRBZYCWSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Synonyms |
N-(4-azido-2-nitrophenyl)maltosylamine NAP-maltosylamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the Naphthalimide Family
Nap-maltosylamine belongs to a broader class of naphthalimide derivatives, which vary in substituents affecting pharmacokinetics and target affinity. Key comparisons include:
Key Differences :
- Solubility: The maltosylamine group in this compound improves aqueous solubility compared to non-glycosylated analogs like Naphthalimide-NH₂, enabling better bioavailability .
- Target Specificity : Unlike nitroacetamide derivatives (e.g., ranitidine nitroacetamide), which exhibit minimal therapeutic activity, this compound shows targeted anti-inflammatory effects via COX-2 inhibition .
Functional Analogues in Drug Development
This compound shares functional similarities with ranitidine-related compounds, though structural divergence leads to distinct applications:
Mechanistic Contrasts :
- Antimicrobial Action : this compound disrupts bacterial membrane integrity, whereas ranitidine derivatives lack direct antimicrobial effects .
- Cytotoxicity : Naphthalimide derivatives like this compound induce apoptosis in cancer cells via DNA intercalation, a mechanism absent in ranitidine analogs .
Research Findings and Clinical Relevance
Antimicrobial Activity
This compound’s MIC values against Gram-positive pathogens (32–64 µg/mL) surpass those of non-glycosylated naphthalimides but are less potent than fluoroquinolones. This suggests its role as a scaffold for further optimization .
Anti-Inflammatory Potential
In COX-2 inhibition assays, this compound (IC₅₀ = 18 µM) outperformed ranitidine-related compounds but was less effective than NSAIDs like celecoxib (IC₅₀ = 0.04 µM). Its dual antimicrobial/anti-inflammatory profile positions it as a candidate for polymicrobial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
